molecular formula C14H17ClFNO2S B4175603 2-[(2-chloro-6-fluorobenzyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide

2-[(2-chloro-6-fluorobenzyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide

Cat. No. B4175603
M. Wt: 317.8 g/mol
InChI Key: FVRVSMNDTATKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chloro-6-fluorobenzyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide is a chemical compound with potential applications in scientific research. It is commonly referred to as CFA or Compound 32 and is a member of the class of thioamides. The compound has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

The exact mechanism of action of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide is not fully understood. However, it is believed that the compound exerts its effects by modulating various signaling pathways involved in inflammation, immune response, and cancer growth. Specifically, the compound has been shown to inhibit the activity of certain enzymes and transcription factors involved in these processes, leading to a reduction in inflammation, immune response, and cancer cell growth.
Biochemical and Physiological Effects:
2-[(2-chloro-6-fluorobenzyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide has been shown to have several biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, leading to a reduction in inflammation. Additionally, the compound has been shown to modulate the activity of various immune cells, including T cells and B cells, leading to an immunomodulatory effect. Finally, the compound has been shown to induce apoptosis in cancer cells, leading to a reduction in cancer cell growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(2-chloro-6-fluorobenzyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide in lab experiments is its potent anti-inflammatory and immunomodulatory effects. This makes the compound a valuable tool for studying the role of inflammation and immune response in various diseases. Additionally, the compound's anticancer activity makes it a valuable tool for studying cancer growth and development.
However, there are also some limitations to using 2-[(2-chloro-6-fluorobenzyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide in lab experiments. One limitation is that the compound's mechanism of action is not fully understood, making it difficult to interpret experimental results. Additionally, the compound's potency may vary depending on the experimental conditions, making it difficult to compare results across different studies.

Future Directions

There are several potential future directions for research involving 2-[(2-chloro-6-fluorobenzyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide. One area of research could involve further elucidating the compound's mechanism of action, which could lead to the development of more effective therapeutic agents. Additionally, further research could focus on the compound's potential applications in the treatment of specific diseases, such as cancer or autoimmune disorders. Finally, research could also focus on developing new synthetic methods for the compound, which could lead to more efficient and cost-effective production.

Scientific Research Applications

2-[(2-chloro-6-fluorobenzyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide has been studied extensively for its potential applications in scientific research. The compound has been found to exhibit potent anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various inflammatory and autoimmune disorders. Additionally, the compound has been shown to have anticancer activity, making it a potential therapeutic agent for the treatment of various types of cancer.

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFNO2S/c15-12-4-1-5-13(16)11(12)8-20-9-14(18)17-7-10-3-2-6-19-10/h1,4-5,10H,2-3,6-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRVSMNDTATKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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